2-N,3-N-bis(4-decoxyphenyl)butane-2,3-diimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis[4-(decyloxy)phenyl]-2,3-butanediimine is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features two decyloxyphenyl groups attached to a butanediimine core, making it a subject of interest in the study of donor-acceptor type polymers and electrochromic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis[4-(decyloxy)phenyl]-2,3-butanediimine typically involves the reaction of 4-(decyloxy)aniline with 2,3-butanedione under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the imine bonds. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound .
Industrial Production Methods
While specific industrial production methods for N,N’-Bis[4-(decyloxy)phenyl]-2,3-butanediimine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production. Industrial production may also incorporate continuous flow reactors to enhance reaction efficiency and product yield.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis[4-(decyloxy)phenyl]-2,3-butanediimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the imine groups to amine groups.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted phenyl derivatives .
Scientific Research Applications
N,N’-Bis[4-(decyloxy)phenyl]-2,3-butanediimine has several scientific research applications, including:
Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug delivery systems and as a component in therapeutic formulations.
Mechanism of Action
The mechanism of action of N,N’-Bis[4-(decyloxy)phenyl]-2,3-butanediimine involves its interaction with molecular targets through its imine and phenyl groups. These interactions can influence various pathways, including electron transfer processes and molecular recognition events. The compound’s ability to undergo redox reactions and form stable complexes with other molecules makes it a valuable tool in scientific research .
Comparison with Similar Compounds
Similar Compounds
- N,N’-Bis[4-(decyloxy)phenyl]-1,2-ethanediimine
- N,N’-Bis[4-(decyloxy)phenyl]-1,3-propanediimine
- N,N’-Bis[4-(decyloxy)phenyl]-2,3-pentanediimine
Uniqueness
N,N’-Bis[4-(decyloxy)phenyl]-2,3-butanediimine stands out due to its specific structural configuration, which imparts unique electronic and steric properties. This makes it particularly suitable for applications in donor-acceptor type polymers and electrochromic materials, where precise control over electronic properties is crucial .
Properties
Molecular Formula |
C36H56N2O2 |
---|---|
Molecular Weight |
548.8 g/mol |
IUPAC Name |
2-N,3-N-bis(4-decoxyphenyl)butane-2,3-diimine |
InChI |
InChI=1S/C36H56N2O2/c1-5-7-9-11-13-15-17-19-29-39-35-25-21-33(22-26-35)37-31(3)32(4)38-34-23-27-36(28-24-34)40-30-20-18-16-14-12-10-8-6-2/h21-28H,5-20,29-30H2,1-4H3 |
InChI Key |
HMWKAUBIUXQWOB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)N=C(C)C(=NC2=CC=C(C=C2)OCCCCCCCCCC)C |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)N=C(C)C(=NC2=CC=C(C=C2)OCCCCCCCCCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.